

13C NMR Comparative Guide: Methyl 3-(3-bromophenoxy)propanoate

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Compound of Interest

Compound Name: Methyl 3-(3-bromophenoxy)propanoate
CAS No.: 18333-19-2
Cat. No.: B3111563

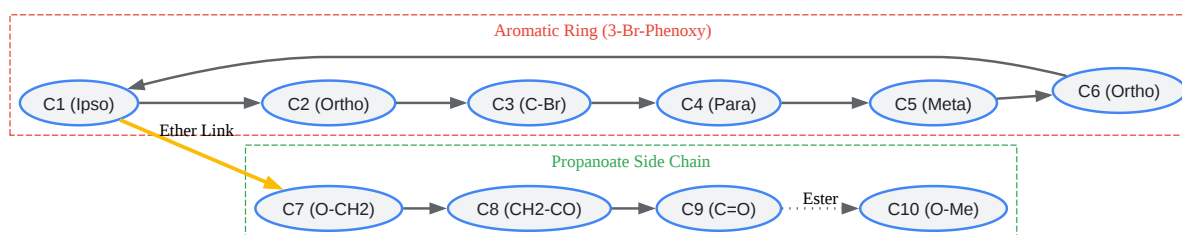
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Executive Technical Summary

- Target Molecule: **Methyl 3-(3-bromophenoxy)propanoate**^{[1][2]}
- CAS Number: 1548231-39-5 (Analogous/Related) / Note: Often synthesized in-situ from 3-bromophenol.^{[1][2]}
- Molecular Formula: C₁₀H₁₁BrO₃^{[1][2]}
- Key Application: Building block for ether-linked pharmacophores (e.g., Gemfibrozil analogs).^{[1][2]}
- Identification Challenge: Distinguishing the meta-substitution pattern from para-isomers and validating the integrity of the ether linkage.

Chemical Structure & Numbering Scheme

To ensure accurate assignment, we utilize the following numbering scheme for the spectral analysis.



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Figure 1: Connectivity map of **Methyl 3-(3-bromophenoxy)propanoate** showing the aromatic core and the aliphatic ester tail.^{[1][2]}

¹³C NMR Spectral Data Comparison

The following data compares the target molecule with its direct precursor, 3-Bromophenol, to demonstrate the "fingerprint" changes that confirm successful alkylation.

Solvent: CDCl₃ (77.16 ppm reference) | Frequency: 100/125 MHz^{[1][2]}

Carbon Position	Target Shift (δ , ppm)	Precursor Shift (3-Bromophenol)	Δ Shift (Effect)	Assignment Logic
C9 (C=O)	171.5	N/A	New Signal	Characteristic ester carbonyl.[1] [2]
C1 (Ar-Ipso)	159.0	156.5	+2.5	Deshielding due to alkylation (Phenol ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> Ether).[1]
C5 (Ar-Meta)	130.8	130.5	+0.3	Minimal change; distant from reaction site.[1] [2]
C4 (Ar-Para)	124.2	124.0	+0.2	Para to ether linkage; mostly unaffected.[1][2]
C3 (Ar-Br)	122.9	122.5	+0.4	Heavy atom effect; distinct C-Br signature.[1] [2]
C2 (Ar-Ortho)	117.8	118.0	-0.2	Ortho to ether; sensitive to steric environment.[1] [2]
C6 (Ar-Ortho)	113.5	114.0	-0.5	Ortho to ether; shielded by

				electron donation.[1][2]
C7 (O-CH ₂)	63.8	N/A	New Signal	Diagnostic ether peak (Deshielded by Oxygen).[1][2]
C10 (O-Me)	51.8	N/A	New Signal	Methyl ester singlet.[1][2]
C8 (CH ₂ -CO)	34.2	N/A	New Signal	Alpha-carbon to carbonyl.[1][2]



Analyst Note: The disappearance of the broad phenolic proton in ¹H NMR (not shown) and the appearance of the three aliphatic carbons (C7, C8, C10) in ¹³C NMR confirm the formation of the ether linkage.[1]

Comparative Analysis: Why This Spectrum Matters

A. Distinguishing Regioisomers (Meta vs. Para)

A common synthetic error is using the wrong starting phenol (4-bromophenol instead of 3-bromophenol).[1][2] ¹³C NMR distinguishes these instantly via Symmetry:

- 3-Bromo (Target): Asymmetric. Shows 6 distinct aromatic peaks (C1–C6 are all unique).[1][2]
- 4-Bromo (Impurity): Symmetric.[1][2] Shows only 4 distinct aromatic peaks (C2/C6 are equivalent, C3/C5 are equivalent).[1][2]

B. Solvent Effects (CDCl₃ vs. DMSO-d₆)

While CDCl₃ is standard, polar impurities may require DMSO-d₆. [1][2]

- Effect: In DMSO-d₆, the Carbonyl (C9) typically shifts slightly downfield (~172.0 ppm), and the Ipso carbon (C1) may shift upfield due to hydrogen bonding interactions with the solvent if any residual phenol remains.[\[1\]](#)[\[2\]](#)
- Recommendation: Use CDCl₃ for routine purity checks to avoid solvent peak overlap with the O-CH₂ region (~40 ppm in DMSO interferes with aliphatic signals).[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis & Validation

This protocol ensures the generation of the exact species described above.

Method: Williamson Ether Synthesis (Michael Addition Variant)

This route avoids strong bases that might hydrolyze the ester.[\[1\]](#)[\[2\]](#)

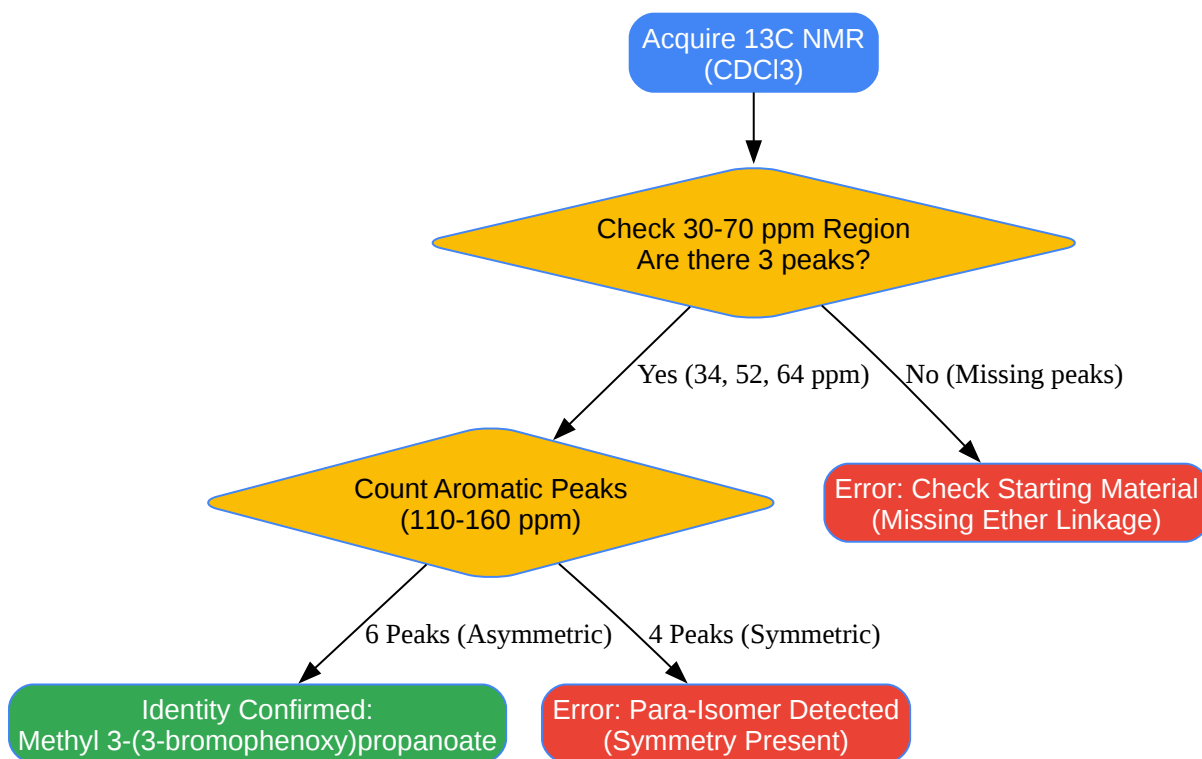
- Reagents: 3-Bromophenol (1.0 eq), Methyl Acrylate (1.2 eq), Triethylamine (catalytic), in Acetonitrile.[\[1\]](#)[\[2\]](#)
- Reflux: Heat at 80°C for 12 hours.
- Workup: Evaporate solvent, dissolve residue in EtOAc, wash with 1M NaOH (removes unreacted phenol—critical for NMR purity), then Brine.
- Purification: Column Chromatography (Hexane/EtOAc 9:1).

NMR Acquisition Parameters

- Pulse Sequence:zgpg30 (Proton-decoupled).[\[1\]](#)[\[2\]](#)
- Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons C1, C3, C9 relax).
- Scans: Minimum 256 (Due to low sensitivity of quaternary carbons).
- Spectral Width: 240 ppm (Include C=O region).[\[1\]](#)[\[2\]](#)

Validation Workflow

Use this logic tree to interpret your spectral results.



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Figure 2: Decision matrix for validating the structural identity of the synthesized ether.

References

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